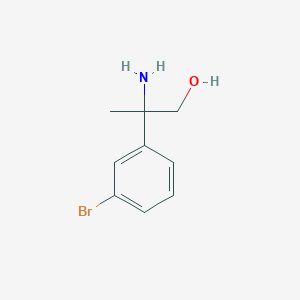
2-Amino-2-(3-bromophenyl)propan-1-ol
概要
説明
“2-Amino-2-(3-bromophenyl)propan-1-ol” is a chemical compound with the CAS Number: 254427-26-4 . It has a molecular weight of 230.1 . The IUPAC name for this compound is 2-amino-3-(3-bromophenyl)-1-propanol . It is stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for “2-Amino-2-(3-bromophenyl)propan-1-ol” is 1S/C9H12BrNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Amino-2-(3-bromophenyl)propan-1-ol” has a molecular weight of 230.1 . It is stored at 4°C and protected from light . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Synthesis and Antimicrobial Properties
- Synthesis of Azetidines and Antimicrobial Activity : The compound 3-amino-2-(4-bromo phenyl) propan-1-ol, a structurally related compound to 2-Amino-2-(3-bromophenyl)propan-1-ol, was synthesized and utilized in the development of substituted phenyl azetidines, which were then screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Cardioselective Beta-Adrenoceptor Blocking Agents
- Cardioselectivity of Beta-Blockers : Research on 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and related compounds, which are similar in structure to 2-Amino-2-(3-bromophenyl)propan-1-ol, demonstrated substantial cardioselectivity, suggesting potential applications in the treatment of heart diseases (Rzeszotarski et al., 1979).
Synthesis and Study of Potential Anesthetics
- Potential Intravenous Anesthetics : The synthesis and biological examination of compounds structurally related to 2-Amino-2-(3-bromophenyl)propan-1-ol, specifically 1-(4-bromophenyl)-3-( N -2-hydroxyethyl- N -methylamino)propan-1-ol methiodide, were explored as potential intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).
Corrosion Inhibition in Steel
- Carbon Steel Corrosion Inhibition : Tertiary amines in the series of 1,3-di-amino-propan-2-ol, a related structure, were synthesized and examined for their performance in inhibiting carbon steel corrosion. These compounds demonstrated potential as anodic inhibitors, retarding anodic dissolution of iron by forming a protective layer on the metal surface (Gao, Liang, & Wang, 2007).
Toxicity Assessment of Fluorescent Markers
- Toxicity Evaluation in Biological Models : The toxicity effects of compounds structurally similar to 2-Amino-2-(3-bromophenyl)propan-1-ol were assessed in various biological models, including Daphnia similis, Aedes aegypti larvae, and mammary cells. These studies are crucial for evaluating the safety of such compounds in potential applications like fluorescent biomarkers (Pelizaro et al., 2019).
Synthesis of Cyclic Polyamines
- Formation of Polyamines for Drug and Gene Delivery : Research on the synthesis of polyamines from amino alcohols, including those structurally related to 2-Amino-2-(3-bromophenyl)propan-1-ol, demonstrated the potential of these compounds in forming multifunctional polycationic polyamines. These polyamines could be used in drug and gene delivery, highlighting a significant pharmaceutical application (Cassimjee, Marin, & Berglund, 2012).
Transformation to Indoline Compounds
- Conversion to 2-Methylindoline : A study on the transformation of 1-(2-aminophenyl)propan-2-ol, structurally related to the compound of interest, demonstrated the potential of such transformations in synthesizing compounds like 2-methylindoline, which have various applications in chemical synthesis and potentially in pharmaceuticals (Bernas et al., 2015).
Antifungal Activity
- Antifungal Evaluation : Triazoles derived from similar compounds showed significant antifungal activity against Candida strains, suggesting the potential of 2-Amino-2-(3-bromophenyl)propan-1-ol derivatives in antifungal applications (Lima-Neto et al., 2012).
特性
IUPAC Name |
2-amino-2-(3-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTHTUJFBRUOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693206 | |
| Record name | 2-Amino-2-(3-bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-bromophenyl)propan-1-ol | |
CAS RN |
1183013-69-5 | |
| Record name | 2-Amino-2-(3-bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

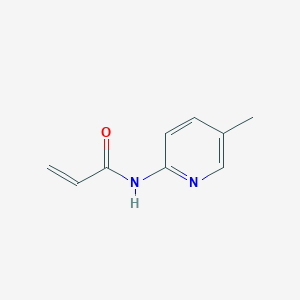
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B1452222.png)
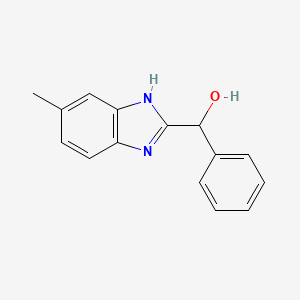
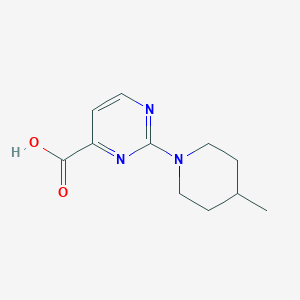
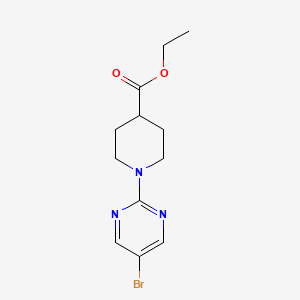
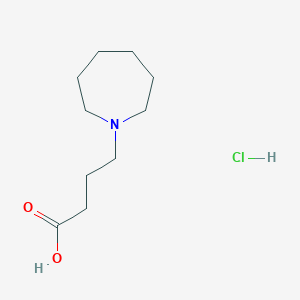
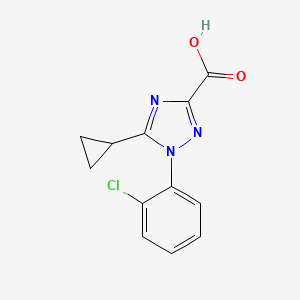
![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)
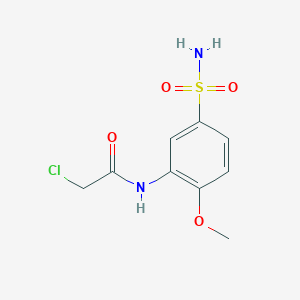
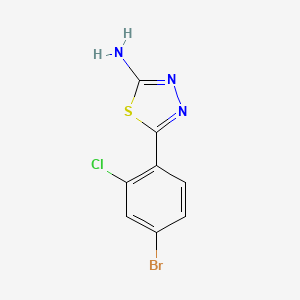
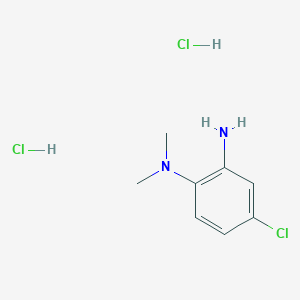
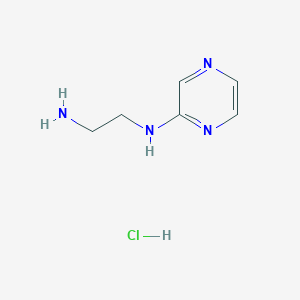
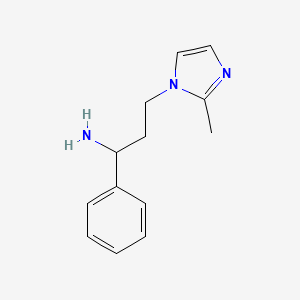
![2-[(2-Methylpropyl)amino]acetamide hydrochloride](/img/structure/B1452242.png)